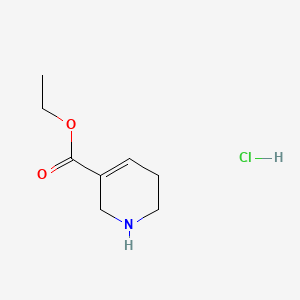

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride

Description

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride (CAS: 18513-76-3) is a bicyclic heterocyclic compound featuring a partially hydrogenated pyridine ring substituted with an ethyl ester group at the 3-position.

Properties

IUPAC Name |

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRJGPRWVWWNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171718 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18513-77-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18513-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018513774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride typically involves the reaction of ethyl nicotinate with hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with higher oxidation states.

Reduction: More saturated pyridine derivatives.

Substitution: Various substituted pyridine esters.

Scientific Research Applications

Biological Applications

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride exhibits various biological activities that make it a subject of interest in medicinal research:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in the treatment of viral infections.

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for various diseases due to its ability to modulate biochemical pathways by interacting with molecular targets in biological systems.

Industrial Applications

This compound has several applications across different industries:

- Pharmaceuticals : It serves as an intermediate in the synthesis of complex organic molecules used in drug development. Its unique properties may lead to the discovery of new therapeutic agents.

- Agrochemicals : The compound is also utilized in the production of agrochemicals due to its biological activity and potential effectiveness against pests and diseases affecting crops.

Mechanism of Action

The mechanism of action of Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

NNC-711 (1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic Acid Hydrochloride)

- Structure : NNC-711 replaces the ethyl ester group of the target compound with a carboxylic acid and introduces a diphenylmethylene-substituted oxyethyl side chain (C21H22N2O3•HCl; MW: 386.9 g/mol) .

- Pharmacological Activity : A potent GABA transporter 1 (GAT-1) inhibitor, NNC-711 demonstrates high selectivity for synaptic GABA uptake inhibition, with applications in epilepsy research .

- NNC-711’s bulky diphenylmethylene side chain increases binding affinity to GAT-1 but may contribute to off-target effects .

Tiagabine (NO-328)

- Structure : Tiagabine is an isoxazole bioisostere of NNC-711, replacing the diphenylmethylene group with a lipophilic isoxazole moiety .

- Pharmacological Activity : Clinically approved for epilepsy, tiagabine inhibits GABA reuptake with prolonged synaptic GABA levels. However, it causes severe cognitive side effects (e.g., dizziness, tremor) due to excessive GABAergic activity .

- Key Differences :

CI 966 Hydrochloride

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine Dihydrochloride

- Structure : This compound (C10H14Cl2N2; MW: 233.14 g/mol) replaces the ethyl ester with a pyridine ring, forming a bispyridinyl structure .

- Key Differences :

Comparative Analysis Table

Critical Discussion of Structural and Functional Differences

- Ester vs. However, ester groups are prone to hydrolysis, which may shorten half-life .

- Side Chain Modifications : Bulky side chains (e.g., diphenylmethylene in NNC-711, trifluoromethyl in CI 966) improve target binding but introduce toxicity risks. The target compound’s simpler structure may offer a safer profile pending toxicity studies .

- Clinical Implications : Tiagabine’s isoxazole group exemplifies how bioisosteric replacements can optimize drug properties but also introduce side effects absent in simpler analogs .

Biological Activity

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H14ClNO2

- IUPAC Name : Ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate; hydrochloride

- CAS Number : 18513-77-4

The compound is synthesized from ethyl nicotinate through hydrogenation processes followed by treatment with hydrochloric acid to form the hydrochloride salt. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. Preliminary investigations have indicated efficacy against certain viruses, although further research is required to confirm these findings and elucidate the mechanisms involved .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific molecular targets within microbial cells or viral particles. This interaction may involve the inhibition of key enzymes or receptors that are essential for microbial growth or viral replication .

Study on Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of pathogenic microorganisms. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents .

Investigation of Antiviral Activity

A separate investigation focused on the antiviral effects of this compound against influenza viruses. The study revealed that this compound significantly reduced viral load in infected cell cultures. This suggests its potential use in antiviral therapies; however, more extensive clinical trials are necessary to validate these results .

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride?

To confirm the structure and purity of the compound, employ:

- NMR spectroscopy (1H and 13C) to analyze proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹).

- Mass spectrometry (ESI or HRMS) for molecular ion verification.

- X-ray crystallography for definitive stereochemical confirmation, as demonstrated in structural studies of analogous tetrahydropyridine derivatives .

Q. What safety protocols should be followed when handling this compound?

Refer to its GHS hazard classifications (H302, H315, H319, H335), which indicate toxicity upon ingestion, skin/eye irritation, and respiratory tract irritation. Key precautions include:

Q. What synthetic routes are reported for this compound?

The compound is synthesized via esterification of guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid) with ethanol in the presence of an acid catalyst, followed by hydrochloride salt formation. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like over-esterification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity as a GABA transporter inhibitor?

- In vitro assays : Use radiolabeled [³H]GABA in synaptosomal preparations to measure uptake inhibition. Compare efficacy to known inhibitors like NNC-711, a structurally related compound with demonstrated GABA transporter 1 (GAT-1) antagonism .

- Dose-response curves : Establish IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C).

- Selectivity screening : Test against other neurotransmitter transporters (e.g., serotonin, dopamine) to confirm specificity.

Q. How can discrepancies in reported solubility or stability data be resolved?

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS, DMSO-water mixtures).

- Stability studies : Employ stability-indicating HPLC methods (e.g., gradient elution with UV detection at λmax ≈ 258 nm) to monitor degradation under varying pH and temperature conditions .

- Controlled storage : Compare stability in inert vs. ambient atmospheres to identify optimal storage protocols .

Q. What strategies optimize its pharmacokinetic profile for in vivo neuroprotection studies?

- Prodrug derivatization : Modify the ester group to enhance blood-brain barrier permeability.

- Formulation : Use lyophilization for long-term stability and reconstitute in biocompatible solvents (e.g., saline with 5% DMSO).

- Metabolic profiling : Conduct LC-MS/MS analyses to identify major metabolites in plasma and brain tissue .

Data Contradiction and Methodological Challenges

Q. How should researchers address variability in biological assay results across studies?

- Standardize protocols : Use identical cell lines (e.g., HEK293 expressing human GAT-1) and assay buffers.

- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities in the tetrahydropyridine ring can alter activity .

- Replicate under blinded conditions : Minimize bias in data interpretation.

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., cell lysates)?

- LC-MS/MS with MRM (multiple reaction monitoring) : Quantify the compound against deuterated internal standards.

- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from biological matrices, reducing ion suppression effects .

Key Structural and Functional Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.